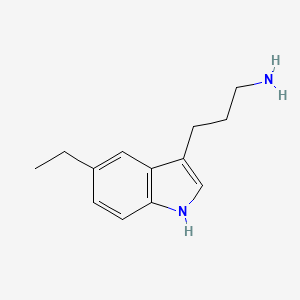
3-(5-ethyl-1H-indol-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-ethyl-1H-indol-3-yl)propan-1-amine is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety with an ethyl group at the 5-position and a propan-1-amine chain at the 3-position, making it a unique structure with potential biological significance.
Preparation Methods
The synthesis of 3-(5-ethyl-1H-indol-3-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as aniline derivatives.
Ethylation: The 5-position of the indole ring is ethylated using ethyl halides under basic conditions.
Formation of Propan-1-amine Chain: The propan-1-amine chain is introduced at the 3-position of the indole ring through a series of reactions involving halogenation and subsequent nucleophilic substitution with an amine.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-(5-ethyl-1H-indol-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for studying receptor binding and enzyme inhibition.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-ethyl-1H-indol-3-yl)propan-1-amine involves its interaction with specific molecular targets in biological systems. The indole moiety allows it to bind to receptors and enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the specific biological pathway involved .
Comparison with Similar Compounds
Similar compounds to 3-(5-ethyl-1H-indol-3-yl)propan-1-amine include other indole derivatives such as:
Tryptamine: A naturally occurring compound with a similar indole structure but without the ethyl group at the 5-position.
Serotonin: A neurotransmitter with an indole core and a hydroxyl group at the 5-position.
Melatonin: A hormone with an indole structure and an acetamide group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities compared to other indole derivatives.
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
3-(5-ethyl-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C13H18N2/c1-2-10-5-6-13-12(8-10)11(9-15-13)4-3-7-14/h5-6,8-9,15H,2-4,7,14H2,1H3 |
InChI Key |
MVABPGMLMCYGIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C2CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















